

Spectroscopic Characterization of 2-Methoxy-6(5H)-phenanthridinone: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-6(5H)-phenanthridinone

CAS No.: 38088-96-9

Cat. No.: B131370

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6(5H)-phenanthridinone is a heterocyclic compound belonging to the phenanthridinone class. This scaffold is of significant interest in medicinal chemistry and drug development, as derivatives have shown a wide range of pharmacological activities, including antiviral, antimalarial, and antitumoral properties. Phenanthridinones are also known inhibitors of the poly(ADP-ribose) polymerase (PARP) family of enzymes, making them valuable targets for cancer therapy.^[1]

The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of research findings. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of these compounds.

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-6(5H)-phenanthridinone**. While a complete set of experimentally acquired spectra for this specific molecule is not readily available in the public domain, this guide will offer a detailed analysis of the expected spectroscopic features based on the known data of the parent compound, 6(5H)-phenanthridinone, and established principles of spectroscopic interpretation. Furthermore, it outlines standardized protocols for acquiring this data.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard atom numbering for the **2-Methoxy-6(5H)-phenanthridinone** scaffold is presented below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of **2-Methoxy-6(5H)-phenanthridinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ^1H and ^{13}C NMR data for **2-Methoxy-6(5H)-phenanthridinone**, along with a discussion of the expected chemical shifts and coupling patterns.

^1H NMR Spectroscopy

Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5	br s	1H	N-H
~8.3	d	1H	H-4
~8.2	d	1H	H-10
~7.8	t	1H	H-8
~7.6	d	1H	H-7
~7.5	t	1H	H-9
~7.4	dd	1H	H-3
~7.2	d	1H	H-1
~3.9	s	3H	OCH ₃

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of **2-Methoxy-6(5H)-phenanthridinone** is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam, and the methoxy group.

- **N-H Proton:** The amide proton (N-H) is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 11 ppm, due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group.
- **Aromatic Protons:** The aromatic region should display signals for seven protons. The protons on the unsubstituted ring (H-7, H-8, H-9, H-10) will likely exhibit coupling patterns similar to those of the parent 6(5H)-phenanthridinone. H-10, being ortho to the carbonyl group, is expected to be the most downfield of this set. The protons on the methoxy-substituted ring (H-1, H-3, H-4) will be influenced by the electron-donating methoxy group. H-1 and H-3 will be ortho and para to the methoxy group, respectively, and are expected to be shielded (shifted upfield) compared to their counterparts in the unsubstituted ring. H-4, being peri to the carbonyl group, will likely be significantly deshielded and appear far downfield.

- Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet around 3.9 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~161	C=O (C-6)
~158	C-2
~138	C-10a
~133	C-8
~129	C-4a
~128	C-4
~125	C-6a
~122	C-10
~121	C-7
~119	C-10b
~118	C-9
~115	C-3
~105	C-1
~56	OCH ₃

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 13 carbons of the phenanthridinone core and the one carbon of the methoxy group.

- **Carbonyl Carbon:** The lactam carbonyl carbon (C-6) will be the most downfield signal, typically around 161 ppm.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons will be influenced by the substituents and their positions within the ring system. C-2, being directly attached to the electron-donating methoxy group, is expected to be significantly deshielded. The carbons ortho and para to the methoxy group (C-1 and C-3) are expected to be shielded (shifted upfield). The remaining aromatic carbons will have chemical shifts comparable to those of the parent phenanthridinone.
- **Methoxy Carbon:** The methoxy carbon should appear at approximately 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methoxy-6(5H)-phenanthridinone** is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Predicted IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3000	Medium, Broad	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Weak	Aliphatic C-H stretch (OCH ₃)
~1660	Strong	C=O stretch (amide I)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1030	Strong	Symmetric C-O-C stretch (aryl ether)

Interpretation of the IR Spectrum:

- **N-H Stretch:** A broad absorption band in the region of 3200-3000 cm^{-1} is characteristic of the N-H stretching vibration in the solid state, with broadening due to hydrogen bonding.
- **C=O Stretch:** A strong, sharp absorption band around 1660 cm^{-1} is expected for the carbonyl group of the six-membered lactam ring.
- **C-O Stretches:** The presence of the methoxy group will give rise to two characteristic C-O stretching bands: a strong, asymmetric stretch around 1250 cm^{-1} and a strong, symmetric stretch around 1030 cm^{-1} .
- **Aromatic Vibrations:** The spectrum will also feature bands corresponding to aromatic C-H stretching just above 3000 cm^{-1} and aromatic C=C stretching bands in the 1600-1450 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **2-Methoxy-6(5H)-phenanthridinone** ($\text{C}_{14}\text{H}_{11}\text{NO}_2$), the expected molecular weight is 225.24 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z	Possible Fragment
225	$[\text{M}]^{+\cdot}$ (Molecular Ion)
210	$[\text{M} - \text{CH}_3]^+$
182	$[\text{M} - \text{CH}_3 - \text{CO}]^+$
154	$[\text{M} - \text{CH}_3 - \text{CO} - \text{CO}]^+$ or $[\text{M} - \text{CH}_3\text{CO} - \text{CO}]^+$

Interpretation of the Mass Spectrum:

- **Molecular Ion:** The molecular ion peak ($[\text{M}]^{+\cdot}$) is expected to be observed at m/z 225 and should be relatively intense.

- **Fragmentation Pattern:** A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical ($\bullet\text{CH}_3$) to give a fragment at m/z 210. Subsequent loss of carbon monoxide (CO) from the lactam ring would lead to a fragment at m/z 182. Further fragmentation could also occur. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-Methoxy-6(5H)-phenanthridinone**. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy



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Caption: General workflow for NMR data acquisition and processing.

IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
- **Sample Spectrum:** Record the spectrum of the sample.

- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe (DIP) with electron ionization (EI) is suitable. For less stable compounds, electrospray ionization (ESI) from a solution may be preferred.
- **Ionization:** Ionize the sample using the chosen method (e.g., 70 eV for EI).
- **Mass Analysis:** Scan a range of m/z values (e.g., 50-500) to detect the molecular ion and fragment ions.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated mass to confirm the elemental composition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **2-Methoxy-6(5H)-phenanthridinone**, grounded in the established spectroscopic principles and data from the parent compound. The provided protocols offer a framework for the experimental acquisition and analysis of this data. The comprehensive spectroscopic characterization outlined herein is essential for any researcher working with this or related phenanthridinone derivatives, ensuring the structural integrity and quality of their scientific investigations.

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